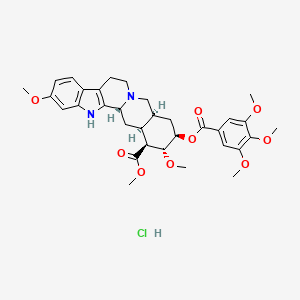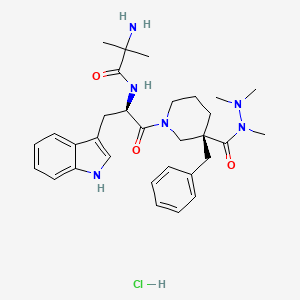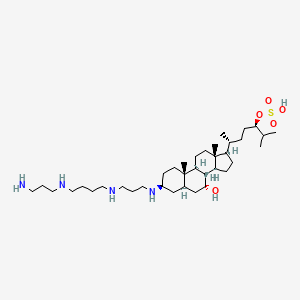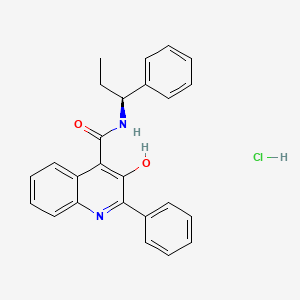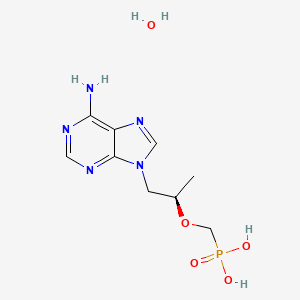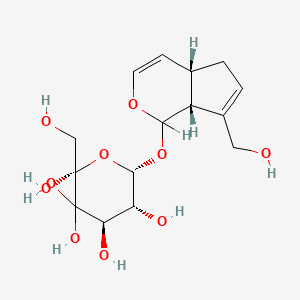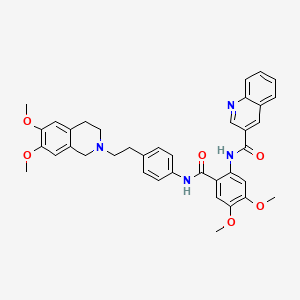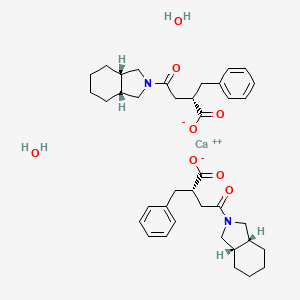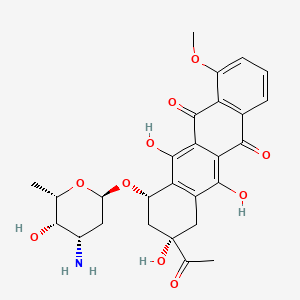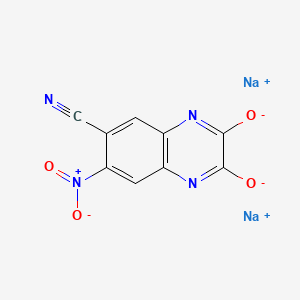
CNQX disodium salt
Übersicht
Beschreibung
CNQX disodium salt is a water-soluble, potent, and competitive AMPA and kainate receptor antagonist . It also antagonizes NMDA receptors at the glycine site . It increases GABAA receptor spontaneous postsynaptic currents (sPSCs) and shows neuroprotective actions .
Synthesis Analysis
CNQX disodium salt is a highly pure, synthetic, and biologically active compound . It is used in various research and development applications .Molecular Structure Analysis
The molecular formula of CNQX disodium salt is C9H2N4Na2O4 . Its molecular weight on an anhydrous basis is 276.12 .Chemical Reactions Analysis
CNQX disodium salt is an antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) and kainate receptors . It is involved in rapidly desensitizing responses in the central nervous system .Physical And Chemical Properties Analysis
CNQX disodium salt is a pale yellow solid . It is soluble in water to more than 2 mg/mL when warmed .Wissenschaftliche Forschungsanwendungen
-
Neuroscience
- Application : CNQX disodium salt is used in neuroscience as an AMPA/kainate receptor antagonist .
- Method : In experiments, it can be applied to neurons to inhibit GluA1 channels. For example, in one experiment, a current reversible inhibition was observed by applying 20, 2, and 10 μM CNQX disodium salt in the presence of 100 μM glutamate .
- Results : The application of different concentrations of CNQX disodium salt resulted in a change in amplitude .
-
Pain Research
- Application : CNQX disodium salt is used in pain research. It has been found to abolish glutamatergic synaptic currents in rat dorsal horn, indicating that glutamatergic synaptic transmission is likely associated with nociceptive signaling .
- Method : In experiments, it can be applied to spinal cord neurons. For example, monosynaptic evoked EPSCs (eEPSCs) of C- and Aδ-fibers of the dorsal root were sensitive to 1 µM CNQX disodium salt .
- Results : In the absence of stimulation, spontaneous glutamatergic synaptic currents were also observed and were sensitive to CNQX disodium salt .
-
Neuroprotection
-
Isolation of GABA A receptor mediated spontaneous inhibitory postsynaptic currents
-
Antagonizes non-NMDA receptor-mediated responses in cultured cerebellar granule cells
-
Inhibition of seizure-like activity in hippocampal neurons
-
Isolation of GABA A receptor mediated spontaneous inhibitory postsynaptic currents
-
Antagonizes non-NMDA receptor-mediated responses in neuronal cultures
-
Glutamatergic blockers for measuring inhibitory postsynaptic currents in projection neurons
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
disodium;6-cyano-7-nitroquinoxaline-2,3-diolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4N4O4.2Na/c10-3-4-1-5-6(2-7(4)13(16)17)12-9(15)8(14)11-5;;/h1-2H,(H,11,14)(H,12,15);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXDDPGRZKUGDG-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1N=C(C(=N2)[O-])[O-])[N+](=O)[O-])C#N.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2N4Na2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201019070 | |
| Record name | Disodium;6-cyano-7-nitroquinoxaline-2,3-diolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201019070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CNQX disodium salt | |
CAS RN |
479347-85-8 | |
| Record name | Disodium;6-cyano-7-nitroquinoxaline-2,3-diolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201019070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



